N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline
Overview
Description
N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline (IPB-DMA) is an organic compound that has been studied for its potential uses in laboratory experiments. It is a colorless, viscous liquid that is soluble in organic solvents. IPB-DMA is a derivative of aniline, which is an aromatic amine. IPB-DMA has been studied for its potential applications in scientific research, including its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Scientific Research Applications
1. Hallucinogen Chemistry and Toxicity
N-Benzylphenethylamine derivatives, including N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline, are part of a class of compounds known for their hallucinogenic properties. They are potent serotonin 5-HT2A receptor agonists and have been associated with severe toxicity and fatalities. The pharmacological and toxicological profiles of these compounds are significant due to their interaction with the serotonin system and their potential to induce profound perceptual and cognitive changes. The research on these compounds is crucial in understanding their structure-activity relationships, metabolism, and potential risks to public health (Halberstadt, 2017; Kamińska et al., 2020; Kyriakou et al., 2015).
2. Mechanisms of Carcinogenicity
Research into compounds similar to N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline, specifically alkylanilines, suggests potential carcinogenic properties. These compounds are pervasive in the environment, and exposure assessments indicate that most individuals experience lifelong exposure to them. The mechanistic actions leading to DNA damage and mutagenicity are complex and might involve reactions with nitrenium ions, quinone imines, and possibly reactive oxygen species. Understanding the bioactivation pathways and specific DNA damage products of alkylanilines is crucial for assessing their role as potential human chemical carcinogens (Skipper et al., 2009).
3. Psychoactive Substance Analysis and Toxicology
The structural and pharmacological similarity of N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline to other psychoactive substances has prompted research into their analysis, detection, and toxicological profiles. Studies focus on understanding the pharmacokinetics, pharmacodynamics, and potential health risks associated with these substances. The increasing appearance of new psychoactive substances (NPS) on the illicit drug market, their perceived low risk by users, and their association with drug-related deaths make this research area particularly important for public health and forensic investigations (Nikolaou et al., 2016; Nugteren-van Lonkhuyzen et al., 2015).
properties
IUPAC Name |
2,5-dimethyl-N-[[2-(3-methylbutoxy)phenyl]methyl]aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO/c1-15(2)11-12-22-20-8-6-5-7-18(20)14-21-19-13-16(3)9-10-17(19)4/h5-10,13,15,21H,11-12,14H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEQLACQFJUVJBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NCC2=CC=CC=C2OCCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Isopentyloxy)benzyl]-2,5-dimethylaniline |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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